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Compound of Interest

Compound Name: 3,4,5-Trifluoroaniline

Cat. No.: B067923 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 3,4,5-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-
Trifluoroaniline (CAS No: 163733-96-8), a key fluorinated building block in the synthesis of

pharmaceuticals and advanced materials.[1][2] This document presents available and predicted

data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), complete with detailed experimental protocols and logical visualizations to

aid in structural elucidation and analysis.

Molecular Structure and Properties
Chemical Name: 3,4,5-Trifluoroaniline[3]

Synonyms: 3,4,5-Trifluorobenzenamine[3]

Molecular Formula: C₆H₄F₃N[4]

Molecular Weight: 147.10 g/mol [4]

Physical Form: Solid (Grey/purple crystals)[1]

Melting Point: 61-64 °C[4]
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Spectroscopic Data Summary
The following tables summarize the key quantitative data derived from NMR, IR, and MS

analyses of 3,4,5-Trifluoroaniline. Due to the molecule's C₂ᵥ symmetry, a simplified set of

signals is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the hydrogen, carbon, and fluorine

environments within the molecule.

Table 1: ¹H NMR Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift
(δ, ppm)

Integration Multiplicity
Coupling
Constant (J,
Hz)

Assignment

~6.4 - 6.6 2H Triplet (t) JH-F ≈ 8-10 Hz C2-H, C6-H

~3.7 (broad) 2H Singlet (s, br) - -NH₂

Note: Precise, experimentally verified ¹H NMR data with coupling constants is not widely

published. The values presented are predicted based on the analysis of similar fluorinated

aniline structures. The aromatic proton signal is expected to be a triplet due to coupling with the

two equivalent fluorine atoms at positions 3 and 5.

Table 2: ¹³C NMR Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift (δ, ppm) Assignment

~100 - 105 C-2, C-6

~135 - 140 (ddd) C-3, C-5

~140 - 145 (t) C-1

~150 - 155 (dt) C-4
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Note: These are predicted chemical shift ranges. The carbon signals will exhibit complex

splitting patterns (doublet of doublet of doublets, etc.) due to C-F coupling.

Table 3: ¹⁹F NMR Data Reference: CFCl₃ (δ 0.00)

Chemical Shift (δ, ppm) Multiplicity Assignment

~ -133 Doublet F-4

~ -165 Triplet F-3, F-5

Note: Data interpreted from available spectra. Coupling patterns arise from fluorine-fluorine

interactions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands Sample Preparation: KBr Pellet or ATR

Wavenumber (cm⁻¹) Intensity Assignment

3480 - 3380 Medium
N-H Asymmetric & Symmetric

Stretch

~1630 Strong N-H Scissoring (Bending)

1580 - 1450 Strong Aromatic C=C Stretching

~1330 Strong C-N Stretch (Aromatic Amine)

1250 - 1100 Very Strong C-F Stretching

~850 Strong C-H Out-of-Plane Bending

Note: Frequencies are estimated from the publicly available FTIR spectrum of 3,4,5-
Trifluoroaniline.[3]
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Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the compound.

Table 5: Key Mass Spectrometry Data (Predicted) Ionization Method: Electron Ionization (EI)

m/z (mass-to-charge) Relative Intensity (%) Assignment

147 High [M]⁺ (Molecular Ion)

128 Moderate [M - F]⁺

120 Moderate [M - HCN]⁺

99 Moderate [M - F - HCN]⁺

Note: The molecular ion peak is predicted to be at m/z 147, consistent with the molecular

weight and the Nitrogen Rule. The fragmentation pattern is predicted based on common

pathways for anilines and fluorinated aromatic compounds.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3,4,5-Trifluoroaniline in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference

(δ = 0.00 ppm).

Filtration: Filter the solution through a small cotton or glass wool plug into a clean 5 mm

NMR tube.

Data Acquisition:
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Insert the sample into the NMR spectrometer.

Lock the field frequency using the deuterium signal from the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is

standard.

Data Processing: Perform a Fourier transform on the Free Induction Decay (FID) signal,

followed by phase correction and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of 3,4,5-Trifluoroaniline with ~100-200 mg of dry KBr

powder using an agate mortar and pestle.

Press the mixture into a transparent pellet using a hydraulic press.

Sample Preparation (ATR Method):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the spectrometer's beam path.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is

presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid

with a suitable melting point, a direct insertion probe can be used.

Ionization: Ionize the sample using Electron Ionization (EI) with a standard electron energy of

70 eV. EI is a hard ionization technique that causes fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance, generating a mass spectrum that

plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow and
Analysis
The following diagrams illustrate the logical flow of spectroscopic analysis for structural

elucidation.
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Caption: Experimental workflow for the spectroscopic analysis of 3,4,5-Trifluoroaniline.
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Caption: Logical relationships between spectroscopic data and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data of 3,4,5-Trifluoroaniline (NMR, IR,
MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067923#spectroscopic-data-of-3-4-5-trifluoroaniline-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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